molecular formula C29H27NO7 B14966838 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No.: B14966838
M. Wt: 501.5 g/mol
InChI Key: LKKVBWOBCUJKEU-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves multiple steps. One common approach is the Pictet-Spengler reaction, which is used to form the tetrahydroisoquinoline core. This reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization. The chromen-2-one moiety can be introduced through various synthetic routes, including the use of coumarin derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one apart is its unique combination of the chromen-2-one and tetrahydroisoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H27NO7

Molecular Weight

501.5 g/mol

IUPAC Name

3-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one

InChI

InChI=1S/C29H27NO7/c1-33-24-10-6-7-11-25(24)36-17-22-20-16-27(35-3)26(34-2)15-18(20)12-13-30(22)28(31)21-14-19-8-4-5-9-23(19)37-29(21)32/h4-11,14-16,22H,12-13,17H2,1-3H3

InChI Key

LKKVBWOBCUJKEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC

Origin of Product

United States

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